molecular formula C10H10N2O2 B117997 N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide CAS No. 153863-97-9

N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide

Cat. No. B117997
M. Wt: 190.2 g/mol
InChI Key: WDNZACXHOPBGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide, also known as FPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPA is a heterocyclic compound that is structurally similar to other pyridine derivatives, but its unique furo[2,3-b]pyridine ring system gives it distinctive properties that make it a promising candidate for further research.

Mechanism Of Action

The exact mechanism of action of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide is not yet fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, and to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes that are important for cell growth and survival.

Biochemical And Physiological Effects

N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to inhibit the growth and proliferation of cancer cells. N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cell damage.

Advantages And Limitations For Lab Experiments

One advantage of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide is its unique structure, which gives it distinctive properties that may make it a promising candidate for further research. Additionally, N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has been shown to have a relatively low toxicity profile, which makes it a safer option for use in lab experiments. However, one limitation of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide is its limited availability, which may make it difficult to obtain for some research studies.

Future Directions

There are several future directions for research on N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide, including further investigation of its anti-inflammatory and anti-cancer properties, as well as exploration of its potential use in other therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide, and to identify any potential side effects or limitations associated with its use.

Synthesis Methods

The synthesis of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide involves a multi-step process that begins with the reaction of 2-bromo-5-nitrofuran with sodium hydride to form a furan ring. This is followed by the reaction of the furan ring with 2-bromo-3-pyridinecarboxaldehyde to form the furo[2,3-b]pyridine ring system. Finally, the acetamide group is introduced through the reaction of the furo[2,3-b]pyridine ring system with acetic anhydride and triethylamine.

Scientific Research Applications

N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has been the subject of several scientific studies due to its potential applications as a therapeutic agent. One study investigated the anti-inflammatory effects of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide in a mouse model of acute lung injury, and found that N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide was able to reduce inflammation and improve lung function. Another study explored the potential use of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide as an anti-cancer agent, and found that N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide was able to inhibit the growth of several cancer cell lines.

properties

CAS RN

153863-97-9

Product Name

N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C10H10N2O2/c1-7(13)12-6-9-5-8-3-2-4-11-10(8)14-9/h2-5H,6H2,1H3,(H,12,13)

InChI Key

WDNZACXHOPBGHU-UHFFFAOYSA-N

SMILES

CC(=O)NCC1=CC2=C(O1)N=CC=C2

Canonical SMILES

CC(=O)NCC1=CC2=C(O1)N=CC=C2

synonyms

Acetamide, N-(furo[2,3-b]pyridin-2-ylmethyl)-

Origin of Product

United States

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